3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide, also known as BAY 38-4766, is a sulfonamide derivative that has been used in scientific research for various applications. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. By inhibiting this enzyme, 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide has the potential to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects and to improve glucose tolerance in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a high degree of selectivity for carbonic anhydrase IX, which makes it a promising candidate for anticancer therapy. However, one of the limitations of using this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide. One area of interest is in the development of new anticancer therapies. The selective inhibition of carbonic anhydrase IX has been shown to be a promising approach for the treatment of cancer, and further research on this compound could lead to the development of new drugs. Additionally, research on the anti-inflammatory and antidiabetic effects of this compound could lead to the development of new treatments for these conditions. Finally, further studies on the safety and efficacy of this compound in humans are needed to determine its potential for clinical use.
Conclusion:
In conclusion, 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide is a sulfonamide derivative that has been used in scientific research for various applications. It is synthesized through a specific method and has been found to have several biochemical and physiological effects, as well as advantages and limitations for lab experiments. Further research on this compound could lead to the development of new anticancer therapies, anti-inflammatory agents, and treatments for diabetes.
Synthesemethoden
The synthesis of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-bromonitrobenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the resulting product is purified through recrystallization. This method has been shown to yield high purity and high yield of the desired compound.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide has been used in scientific research for various applications. One of the primary uses of this compound is in the development of new drugs. It has been found to have potential as a selective inhibitor of carbonic anhydrase IX, which is a target for anticancer therapy. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for diabetes.
Eigenschaften
IUPAC Name |
3-amino-N-(4-bromophenyl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGALBBEJXJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.